

X-ray Crystallography of Goniodiol 7-acetate: A Technical Overview

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Compound of Interest

Compound Name: Goniodiol 7-acetate

Cat. No.: B134544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystallographic data for **Goniodiol 7-acetate**, a styrylpyrone isolated from *Goniolobus amuyon*. The detailed molecular structure was determined by X-ray crystallographic analysis, which is crucial for understanding its chemical properties and biological activity. This document outlines the experimental protocols and presents the crystallographic data in a structured format for ease of reference and comparison.

Summary of Crystallographic Data

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction study of **Goniodiol 7-acetate**.

Crystal Data and Data Collection Parameters

Parameter	Value
Molecular Formula	C ₁₅ H ₁₆ O ₅
Molecular Weight	276.29
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.243(2)
b (Å)	12.345(3)
c (Å)	26.543(5)
V (Å ³)	2701.1(9)
Z	8
D(calc) (g/cm ³)	1.358
Radiation	Cu Kα (λ = 1.54178 Å)
F(000)	1168
Crystal Size (mm)	0.20 x 0.25 x 0.30

Structure Solution and Refinement

Parameter	Value
Reflections Collected	2402
Unique Reflections	2276
Reflections with I > 3.0σ(I)	1490
R	0.047
R(w)	0.057

Experimental Protocols

The determination of the crystal structure of **Goniodiol 7-acetate** involved the following key experimental steps:

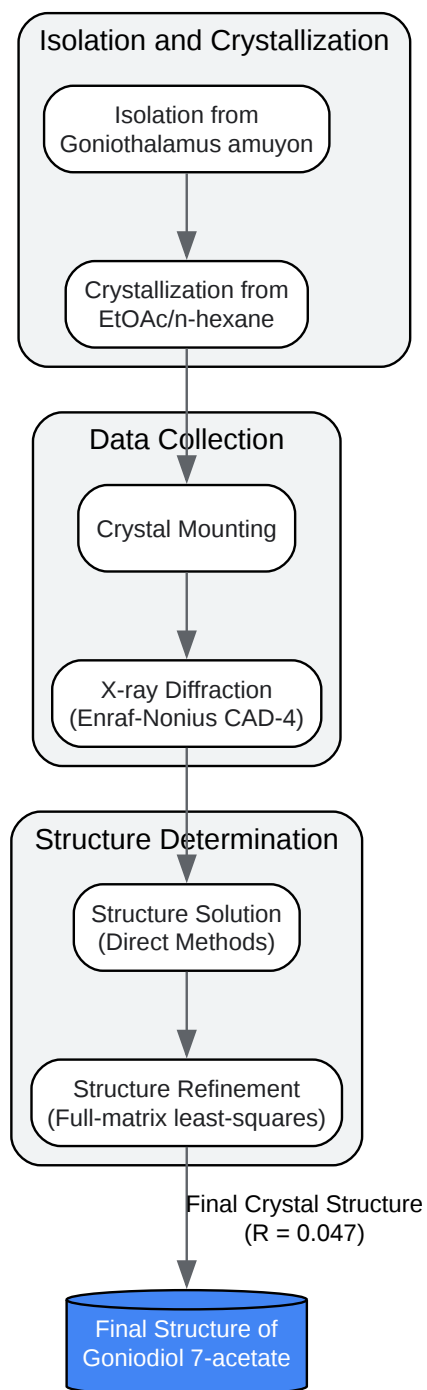
1. Isolation and Crystallization: **Goniodiol 7-acetate** was isolated from the leaves of *Goniothalamus amuyon*. The compound was then crystallized from a solution of ethyl acetate and n-hexane to obtain colorless prisms suitable for X-ray diffraction analysis.
2. Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Cu K α radiation. A total of 2402 reflections were collected.
3. Structure Solution and Refinement: The crystal structure was solved by direct methods. The positions of the hydrogen atoms were determined from a difference Fourier map and were included in the final stages of refinement. The structure was refined by full-matrix least-squares methods to a final R-value of 0.047 for 1490 observed reflections.

Visualizations

Experimental Workflow for X-ray Crystallography of **Goniodiol 7-acetate**

The following diagram illustrates the key stages of the experimental workflow, from the isolation of the compound to the final determination of its crystal structure.

Experimental Workflow of Goniodiol 7-acetate Crystallography

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